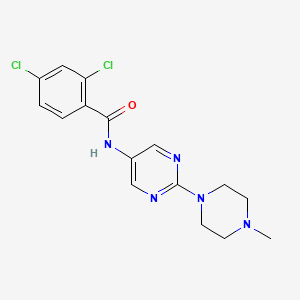

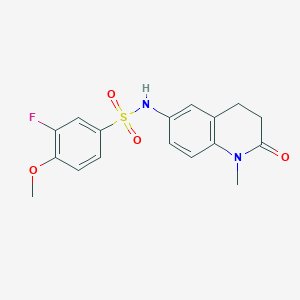

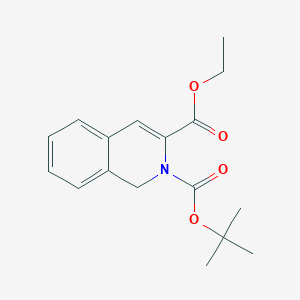

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

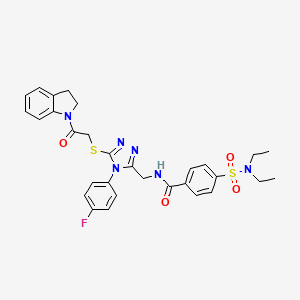

The compound “3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methoxy group, a sulfonamide group, and a tetrahydroquinoline group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might undergo nucleophilic aromatic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonamide group and the nonpolar methoxy group could impact its solubility .Scientific Research Applications

Fluorophore Development for Zinc(II) Detection

A significant application of analogues related to the queried compound is in the development of specific fluorophores for detecting Zn(II) ions. Research conducted by Kimber et al. (2003) on the synthesis of methoxy isomers and their fluorescent properties upon Zn(II) addition has contributed to the understanding of how such compounds can be used for zinc detection in biological systems. The study highlights the bathochromic shift in ultraviolet/visible spectra upon Zn(II) addition, indicating potential applications in bioimaging and metal ion detection within biological contexts Kimber et al., 2003.

Antitumor Activity

Another research focus has been on the antitumor properties of tetrahydroquinoline derivatives bearing the sulfonamide moiety. Alqasoumi et al. (2010) synthesized novel compounds evaluated for their in vitro antitumor activity, identifying several compounds with significant potency and efficacy. This indicates a promising direction for the development of new antitumor agents leveraging the structural features of sulfonamide derivatives Alqasoumi et al., 2010.

Photodynamic Therapy for Cancer Treatment

The compound and its analogues have also been researched for their potential in photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer through PDT Pişkin, E. Canpolat, & Ö. Öztürk, 2020.

Enantioselective Fluorination

In the realm of synthetic chemistry, novel electrophilic fluorinating reagents such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been developed. This sterically demanding analogue of popular fluorinating agents has improved the enantioselectivity of products in certain reactions, demonstrating the versatility of fluorine-containing compounds in facilitating highly selective chemical transformations Yasui et al., 2011.

Anti-Dengue Virus Agents

Research into diarylpyrazolylquinoline derivatives, including those related to the queried compound, has shown promising anti-dengue virus (DENV) activity. Lee et al. (2017) identified compounds with potent anti-DENV activity, highlighting the potential of such molecular structures in developing antiviral agents against dengue virus and possibly other viral pathogens Lee et al., 2017.

Mechanism of Action

Mode of Action

Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with different targets. Without specific target information, it is challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Future Directions

properties

IUPAC Name |

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-20-15-6-4-12(9-11(15)3-8-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-7,9-10,19H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRPQBWTFOHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)

![2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2947630.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2947631.png)